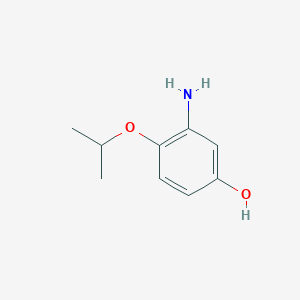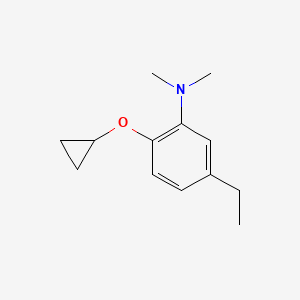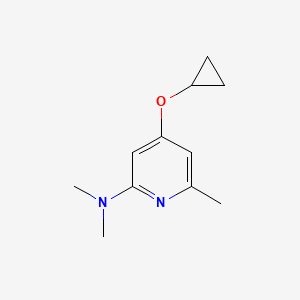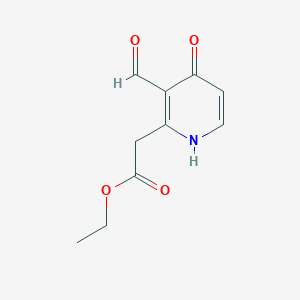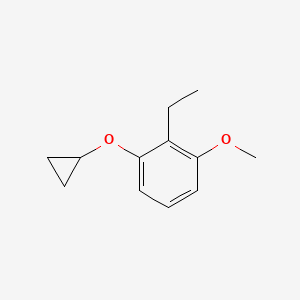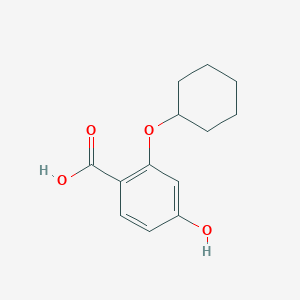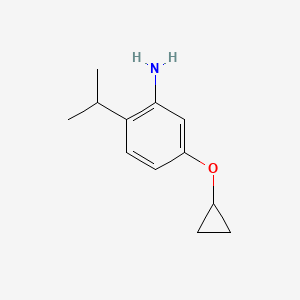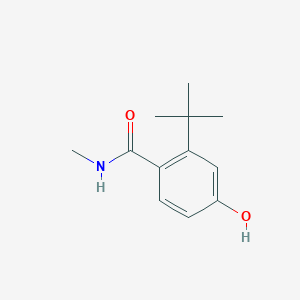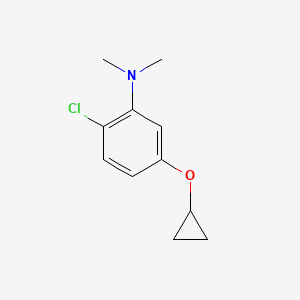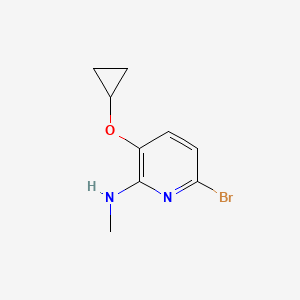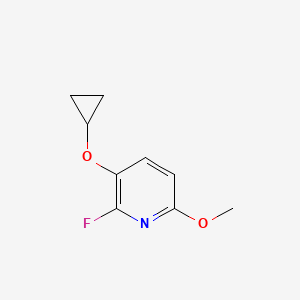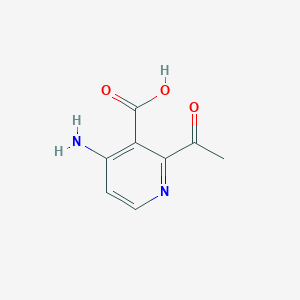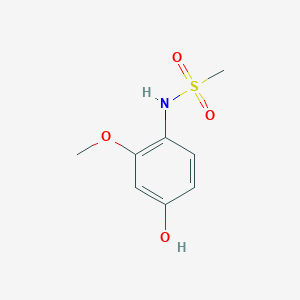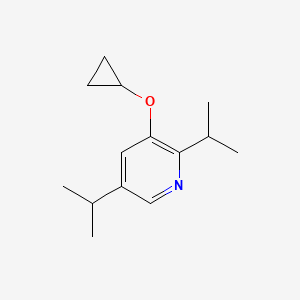
3-Cyclopropoxy-2,5-diisopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2,5-diisopropylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy and diisopropyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2,5-diisopropylpyridine typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of isopropyl groups. One common method involves the use of cyclopropyl bromide and a base to introduce the cyclopropoxy group onto the pyridine ring. Subsequent alkylation with isopropyl halides under basic conditions completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2,5-diisopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-2,5-diisopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2,5-diisopropylpyridine involves its interaction with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, modulating their activity. The diisopropyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 3-Cyclopropoxy-2,6-diisopropylpyridine
- 3-Cyclopropoxy-2,5-dimethylpyridine
- 3-Cyclopropoxy-2,5-diethylpyridine
Comparison: 3-Cyclopropoxy-2,5-diisopropylpyridine is unique due to the presence of both cyclopropoxy and diisopropyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2,5-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)11-7-13(16-12-5-6-12)14(10(3)4)15-8-11/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
BSNSEWCSLYXUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)C(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


